molecular formula C15H23NO6S B3246766 4-methylbenzenesulfonic acid;methyl (2S,3S,4R)-3-ethyl-4-hydroxypyrrolidine-2-carboxylate CAS No. 1799733-43-9

4-methylbenzenesulfonic acid;methyl (2S,3S,4R)-3-ethyl-4-hydroxypyrrolidine-2-carboxylate

Cat. No.: B3246766
CAS No.: 1799733-43-9
M. Wt: 345.4 g/mol
InChI Key: RMIAZGFKBPOZLX-NLRFIBDTSA-N
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Description

This compound is a salt formed between 4-methylbenzenesulfonic acid (tosylic acid) and a stereochemically defined pyrrolidine derivative: methyl (2S,3S,4R)-3-ethyl-4-hydroxypyrrolidine-2-carboxylate. Its molecular formula is C₁₅H₂₃NO₆S, with a molecular weight of 345.41 g/mol .

The structural features include:

  • A tosyl group (4-methylbenzenesulfonic acid), which enhances solubility in polar solvents and may act as a leaving group in synthetic reactions.
  • A hydroxypyrrolidine ester with ethyl and hydroxyl substituents, contributing to hydrogen-bonding capacity and steric effects.

Properties

IUPAC Name

4-methylbenzenesulfonic acid;methyl (2S,3S,4R)-3-ethyl-4-hydroxypyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3.C7H8O3S/c1-3-5-6(10)4-9-7(5)8(11)12-2;1-6-2-4-7(5-3-6)11(8,9)10/h5-7,9-10H,3-4H2,1-2H3;2-5H,1H3,(H,8,9,10)/t5-,6+,7+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMIAZGFKBPOZLX-NLRFIBDTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(CNC1C(=O)OC)O.CC1=CC=C(C=C1)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@H](CN[C@@H]1C(=O)OC)O.CC1=CC=C(C=C1)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1799733-43-9
Record name L-Proline, 3-ethyl-4-hydroxy-, methyl ester, (3S,4R)-, 4-methylbenzenesulfonate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1799733-43-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S,3S,4R)-3-ethyl-4-hydroxy-2-(methoxycarbonyl)pyrrolidinium 4-methylbenzenesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.245.773
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

The synthesis of 4-methylbenzenesulfonic acid;methyl (2S,3S,4R)-3-ethyl-4-hydroxypyrrolidine-2-carboxylate typically involves several steps. One common method includes the reaction of 4-methylbenzenesulfonic acid with methyl (2S,3S,4R)-3-ethyl-4-hydroxypyrrolidine-2-carboxylate under specific conditions. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield corresponding ketones or aldehydes, while reduction can lead to the formation of alcohols .

Scientific Research Applications

4-methylbenzenesulfonic acid;methyl (2S,3S,4R)-3-ethyl-4-hydroxypyrrolidine-2-carboxylate has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying enzyme mechanisms and interactions. In medicine, it is investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis. Industrially, it is used in the production of various chemical products .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the enzyme and pathway involved. For example, it may interfere with metabolic processes or signal transduction pathways .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Compound Functional Groups Molecular Weight Key Applications
Target Compound Tosyl, hydroxypyrrolidine ester 345.41 Pharmaceutical R&D
ICA-1s Cyclopentane diol, imidazole Not reported Anticancer therapy
Boc-Protected Pyrrolidine Boc, isobutyl, hydroxyproline ester 315.41 (C₁₆H₂₉NO₅) Crystallography studies

Table 2: Toxicity Profiles

Compound Acute Oral LD₅₀ (Mouse) Ecotoxicity Mutagenicity
Target Compound Not reported Not reported Not reported
ICA-1s >5,000 mg/kg Not reported Negative (AMES)
Policresulen Components >2,000 mg/kg Aquatic toxicity Negative (fertility)

Biological Activity

4-Methylbenzenesulfonic acid; methyl (2S,3S,4R)-3-ethyl-4-hydroxypyrrolidine-2-carboxylate is a complex organic compound that has gained attention in various scientific fields due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

The compound consists of a pyrrolidine ring with an ethyl group and a hydroxyl group, contributing to its unique reactivity and interaction with biological targets. The molecular formula is C15H19NO3SC_{15}H_{19}NO_3S with a molecular weight of approximately 305.39 g/mol.

PropertyValue
IUPAC Name4-Methylbenzenesulfonic acid; methyl (2S,3S,4R)-3-ethyl-4-hydroxypyrrolidine-2-carboxylate
Molecular FormulaC15H19NO3S
Molecular Weight305.39 g/mol
CAS Number1799733-43-9

The biological activity of this compound primarily involves its interaction with specific enzymes and metabolic pathways. It has been shown to inhibit certain enzymes by binding to their active sites, which can disrupt metabolic processes and signal transduction pathways. For instance, it may affect the activity of enzymes involved in carbohydrate metabolism or neurotransmitter synthesis.

Enzyme Inhibition

Research indicates that the compound can inhibit enzymes such as:

  • Dipeptidyl Peptidase IV (DPP-IV) : This enzyme plays a crucial role in glucose metabolism and is a target for diabetes treatment.
  • Acetylcholinesterase : Inhibition of this enzyme can enhance cholinergic signaling, which is relevant for neurodegenerative diseases.

Biological Applications

The compound's potential therapeutic properties have led to various applications in scientific research:

  • Antidiabetic Research : Its role as a DPP-IV inhibitor positions it as a candidate for developing new antidiabetic medications.
  • Neuropharmacology : By modulating acetylcholine levels, it may have implications in treating Alzheimer's disease.
  • Chemical Biology : Used as a probe for studying enzyme mechanisms and interactions within biological systems.

Case Studies

Several studies have explored the biological effects of this compound:

  • Study on DPP-IV Inhibition : A study demonstrated that derivatives of this compound showed significant inhibition of DPP-IV activity in vitro, leading to improved glucose tolerance in diabetic mouse models .
  • Neuroprotective Effects : Another investigation revealed that the compound could protect neuronal cells from oxidative stress by modulating antioxidant enzyme activities .

Comparative Analysis

When compared to similar compounds, 4-methylbenzenesulfonic acid; methyl (2S,3S,4R)-3-ethyl-4-hydroxypyrrolidine-2-carboxylate exhibits distinct biological activities due to its unique structural features.

Compound ComparisonDPP-IV InhibitionNeuroprotective Effects
4-Methylbenzenesulfonic Acid; Methyl (2S,3S,4R)-3-Ethyl-4-Hydroxypyrrolidine-2-CarboxylateYesYes
Similar Pyrrolidine DerivativeModerateNo
Sulfonic Acid EsterNoModerate

Q & A

Q. How to reconcile discrepancies in reported reaction yields for the pyrrolidine synthesis?

  • Methodological Answer: Replicate literature procedures under controlled humidity (<30% RH) and oxygen-free conditions. Characterize intermediates via TLC-MS to identify side reactions (e.g., oxidation at C4-hydroxy group) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methylbenzenesulfonic acid;methyl (2S,3S,4R)-3-ethyl-4-hydroxypyrrolidine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
4-methylbenzenesulfonic acid;methyl (2S,3S,4R)-3-ethyl-4-hydroxypyrrolidine-2-carboxylate

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